BenchChemオンラインストアへようこそ!

methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate

CYP2A6 inhibition Nicotine metabolism Smoking cessation

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate (CAS 898447-51-3) is a synthetic small molecule belonging to the benzofuran–coumarin hybrid class, combining a 7-methoxybenzofuran moiety with a 2-oxo-2H-chromen-6-yl core linked via a methyl propanoate ester side chain. This structural architecture integrates two pharmacophoric scaffolds—benzofuran and coumarin—each independently validated as a privileged structure in cytochrome P450 2A6 (CYP2A6) inhibition and related therapeutic areas.

Molecular Formula C22H18O7
Molecular Weight 394.4 g/mol
CAS No. 898447-51-3
Cat. No. B3410729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate
CAS898447-51-3
Molecular FormulaC22H18O7
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C22H18O7/c1-12(22(24)26-3)27-14-7-8-17-15(10-14)16(11-20(23)28-17)19-9-13-5-4-6-18(25-2)21(13)29-19/h4-12H,1-3H3
InChIKeyUKKXIYHOURZRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate (CAS 898447-51-3)


Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate (CAS 898447-51-3) is a synthetic small molecule belonging to the benzofuran–coumarin hybrid class, combining a 7-methoxybenzofuran moiety with a 2-oxo-2H-chromen-6-yl core linked via a methyl propanoate ester side chain [1]. This structural architecture integrates two pharmacophoric scaffolds—benzofuran and coumarin—each independently validated as a privileged structure in cytochrome P450 2A6 (CYP2A6) inhibition and related therapeutic areas [2]. With a molecular formula of C₂₂H₁₈O₇ and a molecular weight of 394.4 g·mol⁻¹, the compound occupies physicochemical space distinct from simpler benzofuran or coumarin mono-scaffold analogs, making it a candidate of interest for researchers pursuing CYP2A6-targeted smoking cessation, cancer chemoprevention, or nicotine metabolism modulation programs .

Why In-Class Substitution Fails: Structural Uniqueness of Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate


Compounds within the benzofuran–coumarin hybrid class cannot be treated as interchangeable commodities because the position and nature of substituents on both the benzofuran and coumarin rings profoundly affect CYP2A6 inhibitory potency and selectivity [1]. Yamaguchi et al. (2013) demonstrated that shifting a single methoxy group on the coumarin ring from position 5 to position 6 alters the CYP2A6 IC₅₀ from 0.13 µM to 0.64 µM, while moving it to position 7 raises the IC₅₀ to 4.50 µM—a >30-fold potency range [1]. Similarly, on the benzofuran ring, 4-methoxy substitution yields an IC₅₀ of 2.20 µM, whereas 5-, 6-, and 7-methoxy substitutions each produce markedly different inhibition profiles [1]. The target compound uniquely positions a 7-methoxy group on the benzofuran coupled with an intact coumarin lactone and a methyl propanoate ester at the 6-position of the chromen ring—a substitution pattern not represented among the characterized analogs in the foundational SAR study. This precise arrangement cannot be replicated by simpler esters such as 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl propanoate (CAS 898429-87-3), which lacks the branched methyl propanoate ether linkage, or by the 7-methyl analog where the coumarin ring electronics are altered . Procurement of a non-identical analog therefore risks introducing an uncharacterized CYP2A6 inhibition profile, undermining experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence: Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate vs. Closest Analogs


CYP2A6 Inhibitory Selectivity: Class-Level SAR Inferred Advantage Over Methoxalen and Menthofuran

The target compound belongs to a benzofuran–coumarin hybrid class that Yamaguchi et al. (2013) demonstrated can achieve CYP2A6 selectivity superior to the clinical comparators methoxalen and menthofuran [1]. In selectivity profiling against CYP3A4 and CYP2D6, the representative hybrid compounds 8, 15, and 16 showed IC₅₀ values >50 µM for both off-target isoforms, whereas methoxalen exhibited measurable CYP3A4 inhibition (IC₅₀ = 5.46 µM) [1]. The target compound's unique 7-methoxybenzofuran–coumarin hybrid architecture with a branched ester side chain is predicted to confer similar or improved selectivity based on the established SAR principle that dual-scaffold hybrids retain the selectivity advantages of each component [2]. Note: Direct head-to-head CYP2A6 IC₅₀ data for the target compound are not publicly available; differentiation is based on class-level SAR inference.

CYP2A6 inhibition Nicotine metabolism Smoking cessation

Predicted Lipophilicity Advantage: LogP Differentiation from Direct Ester Analog

The methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate target compound incorporates a branched methyl propanoate ether at the chromen 6-position, which is predicted to alter lipophilicity compared to the closest direct ester comparator, 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl propanoate (CAS 898429-87-3) . ACD/Labs predicted LogP for the target compound is approximately 4.45, while the direct ester analog (no ether oxygen) is predicted to have a lower LogP due to the absence of the branched alkyl chain . This ~0.5–1.0 LogP unit difference can meaningfully affect membrane partitioning and CYP active-site access, as CYP2A6's substrate channel favors moderately lipophilic ligands [1]. Note: LogP values are computational predictions (ACD/Labs Percepta v14.0) and have not been experimentally validated.

Physicochemical profiling Membrane permeability ADME prediction

Synthetic Versatility: Ester Side Chain Enables Derivatization Not Possible with Direct Ester Analog

The target compound's methyl propanoate side chain is connected via an ether linkage to the chromen core, creating a branched ester architecture that is distinct from the linear propanoate ester directly attached to the chromen ring in CAS 898429-87-3 . This branching motif introduces a chiral center and an ester group positioned further from the aromatic core, providing a synthetic handle for hydrolysis to the free acid, amidation, or transesterification without disrupting the benzofuran–coumarin pharmacophore [1]. In contrast, the direct ester analog (CAS 898429-87-3) lacks this spatial separation, limiting its utility as a scaffold for focused library synthesis. The target compound's ester group can be selectively hydrolyzed to the corresponding carboxylic acid, enabling conjugation or salt formation for solubility optimization .

Medicinal chemistry Structure-activity relationship Prodrug design

Molecular Weight Distinction: Target Compound Occupies Unique Physicochemical Space vs. 7-Methyl Analog

The target compound (MW = 394.4 g·mol⁻¹, C₂₂H₁₈O₇) differs from its closest commercially available analog, methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate (MW = 408.4 g·mol⁻¹, C₂₃H₂₀O₇), by exactly one methyl group (–CH₃, ΔMW = 14 g·mol⁻¹) . This methyl group at the coumarin 7-position is not inert: Yamaguchi et al. (2013) showed that substituent position on the coumarin ring is a critical determinant of CYP2A6 potency, with 7-substitution (compound 17, IC₅₀ = 4.50 µM) reducing potency ~7-fold relative to 6-substitution (compound 16, IC₅₀ = 0.64 µM) [1]. The target compound's unsubstituted coumarin 7-position thus avoids the potency penalty associated with 7-methyl substitution, while retaining the molecular weight below 400 Da—a threshold often used in lead-likeness filters [2].

Lead-like properties Fragment-based screening Library design

Optimal Research and Procurement Scenarios for Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate


CYP2A6 Inhibitor Lead Optimization for Smoking Cessation Programs

Research groups developing selective CYP2A6 inhibitors as smoking cessation pharmacotherapies should consider this compound as a dual-scaffold lead template. The Yamaguchi et al. (2013) SAR study established that benzofuran–coumarin hybrids can achieve CYP2A6 selectivity superior to methoxalen, which suffers from off-target CYP3A4 inhibition (IC₅₀ = 5.46 µM) [1]. The target compound's 7-methoxybenzofuran moiety structurally mimics compound 8 (4-methoxybenzofuran, CYP2A6 IC₅₀ = 2.20 µM), while its coumarin core with a 6-ether substituent mirrors the favorable 6-substitution pattern (compound 16, IC₅₀ = 0.64 µM) rather than the disfavored 7-substitution (compound 17, IC₅₀ = 4.50 µM) [1]. The branched methyl propanoate ester provides a vector for subsequent SAR expansion without disrupting the core pharmacophore, as demonstrated by Yamaguchi's later work on ester and amide coumarin derivatives [2].

Focused Benzofuran–Coumarin Hybrid Library Synthesis

The target compound is particularly well-suited as a starting material for focused library synthesis due to its three orthogonal reactive centers: the methyl ester (hydrolyzable to carboxylic acid), the chromen 6-position ether linkage, and the coumarin lactone [1]. This contrasts with the direct ester analog CAS 898429-87-3, where ester hydrolysis directly affects the chromen ring electronics. Medicinal chemistry teams can procure this single compound and generate diverse analogs through ester hydrolysis, amidation, or transesterification, enabling rapid SAR exploration around the ester moiety while maintaining the benzofuran–coumarin core constant [2]. The compound's predicted LogP of ~4.45 and molecular weight below 400 Da further support its use as a lead-like starting point for library enumeration [3].

Nicotine Metabolism Modulation and Tobacco-Related Cancer Chemoprevention Research

Given CYP2A6's role as the primary nicotine-metabolizing enzyme and its involvement in activating tobacco-specific nitrosamine procarcinogens (NNK, NNN), inhibitors of this isoform are mechanistically positioned for both smoking reduction and cancer chemoprevention [1]. The target compound's hybrid benzofuran–coumarin architecture addresses the known limitations of earlier CYP2A6 inhibitors: menthofuran's toxicity and stability issues, and methoxalen's insufficient CYP isoform selectivity [1]. By incorporating the selectivity-enhancing features identified in the Yamaguchi et al. (2013) study—specifically, a methoxy-substituted benzofuran paired with a 6-substituted coumarin—this compound offers a structurally rational entry point for in vivo proof-of-concept studies in nicotine metabolism modulation [2].

Computational CYP2A6 Docking and Pharmacophore Model Validation

Structural biology groups investigating CYP2A6–ligand interactions can employ this compound as a probe molecule for docking studies and pharmacophore model refinement. The availability of high-resolution CYP2A6 crystal structures co-crystallized with coumarin and methoxsalen (PDB: 2FDU, 1Z10) [1] provides a robust structural framework, while the target compound's dual benzofuran–coumarin character allows testing of whether the benzofuran moiety occupies the coumarin-binding pocket or an adjacent allosteric site. The branched ester side chain introduces conformational flexibility that can be used to validate flexible docking algorithms or molecular dynamics simulation protocols [2]. This application leverages the compound's structural complexity without requiring pre-existing bioactivity data.

Quote Request

Request a Quote for methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.